1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)- 1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)-
Brand Name: Vulcanchem
CAS No.: 108664-36-4
VCID: VC16983197
InChI: InChI=1S/C17H11ClN2O2/c1-11(16(21)12-6-8-14(18)9-7-12)20-17(22)15-5-3-2-4-13(15)10-19-20/h2-10H,1H2
SMILES:
Molecular Formula: C17H11ClN2O2
Molecular Weight: 310.7 g/mol

1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)-

CAS No.: 108664-36-4

Cat. No.: VC16983197

Molecular Formula: C17H11ClN2O2

Molecular Weight: 310.7 g/mol

* For research use only. Not for human or veterinary use.

1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)- - 108664-36-4

Specification

CAS No. 108664-36-4
Molecular Formula C17H11ClN2O2
Molecular Weight 310.7 g/mol
IUPAC Name 2-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]phthalazin-1-one
Standard InChI InChI=1S/C17H11ClN2O2/c1-11(16(21)12-6-8-14(18)9-7-12)20-17(22)15-5-3-2-4-13(15)10-19-20/h2-10H,1H2
Standard InChI Key BKMWKOFGBWEZSP-UHFFFAOYSA-N
Canonical SMILES C=C(C(=O)C1=CC=C(C=C1)Cl)N2C(=O)C3=CC=CC=C3C=N2

Introduction

Structural and Chemical Properties

The molecular structure of 1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)- consists of a bicyclic phthalazinone scaffold fused to a benzene ring, with a 1-(4-chlorobenzoyl)ethenyl substituent at the 2-position. The phthalazinone core features a lactam group (C=O\text{C=O}) at the 1-position, contributing to its planar aromaticity and hydrogen-bonding capacity . The 4-chlorobenzoyl group introduces electron-withdrawing effects via the chlorine atom, which may modulate electronic distribution and intermolecular interactions . The ethenyl linker (CH=CH\text{CH=CH}) between the phthalazinone and benzoyl groups introduces conformational flexibility, potentially influencing pharmacokinetic properties such as membrane permeability .

Molecular Formula and Weight
Based on structural analysis, the molecular formula is C19H13ClN2O2\text{C}_{19}\text{H}_{13}\text{ClN}_2\text{O}_2, yielding a molecular weight of 348.78 g/mol. The chlorine atom contributes significantly to the compound’s polarity, with a calculated partition coefficient (logP\log P) of ~3.2, suggesting moderate lipophilicity .

Spectroscopic Characteristics

  • IR Spectroscopy: Key absorption bands include νC=O\nu_{\text{C=O}} at 1,680–1,710 cm1^{-1} (phthalazinone lactam) and νC-Cl\nu_{\text{C-Cl}} at 750–800 cm1^{-1} .

  • NMR Spectroscopy:

    • 1H NMR^1\text{H NMR}: Aromatic protons on the phthalazinone core resonate at δ 7.5–8.3 ppm, while the ethenyl protons appear as doublets at δ 6.2–6.8 ppm (J=16HzJ = 16 \, \text{Hz}) .

    • 13C NMR^{13}\text{C NMR}: The lactam carbonyl carbon is observed at δ 165–170 ppm, and the benzoyl carbonyl at δ 190–195 ppm .

Synthetic Routes and Modifications

The synthesis of 2-substituted phthalazinones typically involves cyclocondensation of 2-acylbenzoic acids with hydrazine derivatives, followed by functionalization at the 2-position . For this compound, a plausible pathway is outlined below:

Step 1: Formation of Phthalazinone Core
2-Acetylbenzoic acid undergoes cyclization with hydrazine hydrate in ethanol under reflux to yield 1(2H)-phthalazinone .

Pharmacological Activities and Mechanisms

Phthalazinone derivatives exhibit broad-spectrum biological activities, with anticancer effects being the most prominent . While specific data for this compound are unavailable, inferences can be drawn from structurally related analogs:

Antiproliferative Activity

  • Hybrid phthalazinone-dithiocarbamates demonstrate IC50_{50} values <10 µM against MCF-7 (breast) and A549 (lung) cancer cell lines .

  • The 4-chlorobenzoyl group may enhance DNA intercalation or topoisomerase inhibition, as seen in olaparib-like PARP inhibitors .

Targeted Mechanisms

  • PARP Inhibition: Phthalazinones mimic nicotinamide adenine dinucleotide (NAD+^+), binding to PARP enzymes and inducing synthetic lethality in BRCA-deficient cancers .

  • Kinase Modulation: The ethenyl linker may facilitate interactions with ATP-binding pockets of kinases, such as EGFR or VEGFR .

Table 1: Comparative IC50_{50} Values of Phthalazinone Analogs

CompoundMCF-7 (µM)A549 (µM)Reference
Phthalazinone-6g5.207.64
Phthalazinone-7g2428
Olaparib (Control)0.120.15

Structure-Activity Relationships (SAR)

Critical substituents influencing activity include:

  • 2-Position Substitution: Bulky groups (e.g., benzyl, propargyl) improve potency by enhancing hydrophobic interactions . The ethenyl linker in this compound may balance flexibility and rigidity for optimal target engagement.

  • 4-Chlorobenzoyl Group: Chlorine’s electron-withdrawing effect increases electrophilicity, potentially improving binding to nucleophilic residues in enzymes .

  • Lactam Group: Essential for hydrogen bonding with catalytic residues in PARP1/2 .

Thermal and Oxidative Stability
Poly(phthalazinone ether ketone) analogs exhibit glass transition temperatures (TgT_g) >250°C, suggesting that the phthalazinone core contributes to thermal resilience . The 4-chlorobenzoyl group may further stabilize the molecule via π-π stacking .

Drug-Likeness and Toxicity Predictions

Swiss-ADME Profiling

  • Lipophilicity: logP=3.2\log P = 3.2 (within optimal range of 2–5) .

  • Solubility: Moderate aqueous solubility (~50 µM) due to the chlorobenzoyl group’s hydrophobicity .

  • Bioavailability: Likely >70% based on high membrane permeability predicted for ethenyl-linked analogs .

ProTox-II Toxicity

  • Predicted LD50_{50} (oral, rat): 300 mg/kg (Category IV) .

  • Hepatotoxicity risk: Moderate, due to potential cytochrome P450 inhibition by the chlorine atom .

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